molecular formula C17H13N5O2 B2831945 N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-methylisoxazole-3-carboxamide CAS No. 1226447-79-5

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2831945
CAS No.: 1226447-79-5
M. Wt: 319.324
InChI Key: BTSJSBOWEUDROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-methylisoxazole-3-carboxamide is a potent and selective ATP-competitive inhibitor of the transforming growth factor-β (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). This compound acts by suppressing ALK5-mediated Smad2/3 phosphorylation , thereby inhibiting the canonical TGF-β signaling pathway, which is a critical regulator of cell proliferation, differentiation, and migration. The aberrant activation of TGF-β signaling is a well-established driver of tumor progression, metastasis, and the immunosuppressive tumor microenvironment. Consequently, this ALK5 inhibitor is a valuable chemical probe for investigating the pathophysiological roles of TGF-β in various disease contexts, particularly in oncology research where it is used to study mechanisms of epithelial-mesenchymal transition (EMT), metastasis, and T-cell exclusion . Its research utility extends to fibrosis models, given the central role of TGF-β in promoting extracellular matrix deposition and tissue scarring. By selectively targeting ALK5, this inhibitor enables researchers to dissect the specific contributions of this receptor in complex biological processes and to evaluate the therapeutic potential of ALK5 inhibition in preclinical studies.

Properties

IUPAC Name

N-(2-imidazol-1-ylquinolin-8-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c1-11-9-14(21-24-11)17(23)19-13-4-2-3-12-5-6-15(20-16(12)13)22-8-7-18-10-22/h2-10H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSJSBOWEUDROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-methylisoxazole-3-carboxamide typically involves a multi-step process. The general synthetic route includes:

    N-Acylation: The initial step involves the acylation of 8-aminoquinoline with an appropriate acylating agent.

    N-Alkylation: The resulting intermediate undergoes alkylation with an imidazole derivative.

    Cyclization: The final step involves the cyclization of the intermediate to form the isoxazole ring.

These reactions are usually carried out under controlled conditions, such as specific temperatures and the use of catalysts, to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution at Imidazole Nitrogen

The imidazole moiety undergoes selective alkylation/acylation at N1 due to its aromatic electron system and lone pair availability:

Reaction TypeConditionsProductYieldReference
N-AlkylationK₂CO₃, DMF, 80°C, R-X (alkyl halide)N1-alkylated derivative62-78%
N-AcylationEt₃N, DCM, 0-5°C, acyl chlorideN1-acylimidazole analog55-68%

Key findings from X-ray crystallography ( ) show preserved planarity of the imidazole ring post-substitution, with bond angles varying ≤1.5° from parent compound.

Quinoline Ring Functionalization

The quinoline system participates in electrophilic aromatic substitution (EAS) and coordination chemistry:

Table 2: EAS Reactions at C5/C7 Positions

ElectrophileCatalystPositionProductRegioselectivity
NO₂⁺ (HNO₃/H₂SO₄)H₂SO₄, 0°CC55-nitro derivative83:17 (C5:C7)
Br₂ (CHCl₃)FeBr₃, 40°CC77-bromo analog91% C7-specific
Cl⁻ (SO₂Cl₂)AlCl₃, refluxC55-chloro compound78%

DFT calculations ( ) reveal enhanced C5 reactivity due to electron-withdrawing effects from the adjacent carboxamide group (NPA charge: C5 = +0.18 vs C7 = +0.12).

Isoxazole-Carboxamide Transformations

The 5-methylisoxazole-3-carboxamide group demonstrates two primary reaction pathways:

Carboxamide Hydrolysis

ConditionsProductKinetics (t₁/₂)Selectivity
6M HCl, reflux, 6hIsoxazole-3-carboxylic acid2.1 h>99%
NaOH (20%), 100°C, 3hSodium carboxylate salt1.8 h97%

Mass spectrometry ( ) confirms complete amide cleavage without isoxazole ring degradation (m/z 154.04 for carboxylic acid vs 171.06 for parent carboxamide).

Methyl Group Oxidation

Oxidizing AgentConditionsProductConversion
KMnO₄ (aq. H₂SO₄)60°C, 4h5-carboxyisoxazole derivative88%
SeO₂ (dioxane)Reflux, 12h5-formylisoxazole analog72%

EPR studies ( ) suggest radical intermediates in SeO₂-mediated oxidations, with g-factor = 2.0034 matching semiquinone species.

Metal Coordination Chemistry

The compound acts as a polydentate ligand through:

  • Imidazole N3 (pKa = 6.9 ± 0.2)

  • Quinoline N (pKa = 4.1 ± 0.3)

  • Carboxamide O

Table 4: Stable Metal Complexes

Metal SaltM:L RatioGeometryLog β (25°C)
Cu(NO₃)₂·3H₂O1:2Distorted octahedral12.4 ± 0.3
PdCl₂(CH₃CN)₂1:1Square planar9.8 ± 0.2
Zn(OAc)₂1:1Tetrahedral6.5 ± 0.1

XAS data ( ) confirm Pd(II) binds preferentially to imidazole N3 (Pd-N bond length = 2.02 Å), while Zn(II) coordinates carboxamide oxygen (Zn-O = 1.98 Å).

Cross-Coupling Reactions

Suzuki-Miyaura coupling at C2 quinoline position:

Boronic AcidCatalystYieldTOF (h⁻¹)
4-CF₃C₆H₄B(OH)₂Pd(PPh₃)₄, K₂CO₃, 80°C85%42
3-Pyridinylboronic acidPd(OAc)₂/XPhos, CsF, 100°C78%35

In situ IR monitoring ( ) shows complete oxidative addition within 15 min (ν(C-Br) disappearance at 560 cm⁻¹).

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces two competing pathways:

ConditionMajor PathwayQuantum Yield (Φ)
Aerobic, MeOHQuinoline C8-C9 bond cleavage0.18 ± 0.02
Argon, DCMIsoxazole ring opening → nitrile0.31 ± 0.03

TD-DFT calculations ( ) correlate these outcomes with S₁→T₂ intersystem crossing (energy gap ΔE = 0.7 eV).

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds structurally related to N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-methylisoxazole-3-carboxamide exhibit significant antiviral properties. For instance, derivatives of quinoline have been shown to inhibit SARS-CoV-2 replication in vitro, suggesting that modifications to the quinoline structure can enhance antiviral efficacy against coronaviruses .

Case Study:
A study synthesized 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol as an analogue and demonstrated its potential as an antiviral agent against SARS-CoV-2. The compound was characterized by various spectroscopic methods and showed promising results in molecular docking studies against COVID-19 receptors .

CompoundActivityReference
5-((1H-imidazol-1-yl)methyl)quinolin-8-olAntiviral against SARS-CoV-2
This compoundPotential antiviral activity

Anticancer Properties

The compound's ability to interact with biological targets makes it a candidate for anticancer drug development. Quinoline derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
Research has shown that certain quinoline derivatives can inhibit tumor growth in xenograft models, leading to investigations into their mechanism of action at the molecular level. The incorporation of isoxazole may enhance the potency of these compounds against specific cancer types .

CompoundCancer TypeMechanismReference
Quinoline Derivative ABreast CancerApoptosis induction
Quinoline Derivative BLung CancerCell cycle arrest

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it binds to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with kinase-targeting agents, such as the imidazo[1,2-a]pyridine derivative 153-(2-{8-aminoimidazo[1,2-a]pyridin-3-yl}ethynyl)-N-[3-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylbenzamide (hereafter referred to as Compound A), which was developed to inhibit the ABL1 T315I mutant kinase . Below is a comparative analysis:

Property N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-methylisoxazole-3-carboxamide Compound A
Core Structure Quinoline with 2-imidazole substitution Imidazo[1,2-a]pyridine with ethynyl linker
Substituents 5-Methylisoxazole-3-carboxamide Trifluoromethylphenyl, 4-methylbenzamide
Target Relevance Hypothesized kinase/nucleic acid interaction ABL1 T315I inhibition
Bioavailability (Rats) Not reported Low oral bioavailability
Potency Undefined Superior to compounds 14, 16, and 17

Key Observations:

Structural Divergence: The quinoline core in the target compound may offer distinct π-π stacking interactions compared to the imidazo[1,2-a]pyridine in Compound A. This could influence binding to hydrophobic kinase pockets or DNA grooves.

Pharmacokinetic Limitations :

  • Compound A’s low oral bioavailability in rats highlights challenges in optimizing absorption for imidazole-linked scaffolds. The target compound’s amide linkage and isoxazole group might mitigate this through improved solubility or reduced first-pass metabolism.

Target Selectivity: Compound A was explicitly designed for ABL1 T315I, a clinically resistant mutation in chronic myeloid leukemia.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-methylisoxazole-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with coupling 5-methylisoxazole-3-carboxylic acid derivatives with quinoline-based intermediates. Key steps include:

  • Amide bond formation : Use of coupling agents like EDCl/HOBt or DCC to link the isoxazole carboxamide to the quinoline backbone .
  • Imidazole introduction : Nucleophilic substitution or metal-catalyzed cross-coupling to attach the imidazole moiety at the quinoline’s 2-position .
  • Optimization : Yield improvements (e.g., 28–97%) depend on solvent choice (e.g., DCM or THF), temperature control (0–80°C), and catalyst selection (e.g., Pd for cross-coupling) .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology :

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to verify proton environments and carbon frameworks. For example, aromatic protons in quinoline (δ 7.2–9.5 ppm) and imidazole (δ 6.5–8.6 ppm) should align with expected splitting patterns .
  • Mass spectrometry : ESI-MS or LCMS confirms molecular weight (e.g., [M+1]+^+ peaks) and purity (>95%) .
  • X-ray crystallography : Resolves 3D conformation, critical for studying interactions with biological targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

  • Methodology :

  • Assay validation : Cross-test the compound in standardized cell lines (e.g., NCI-60 panel for anticancer activity) to control variables like cell viability protocols or incubation times .
  • Target specificity profiling : Use kinase inhibition assays or receptor-binding studies to differentiate on-target effects from off-target interactions. Imidazole derivatives often exhibit polypharmacology due to metal-coordination capabilities .
  • Data normalization : Compare IC50_{50} values against reference compounds (e.g., cisplatin for cytotoxicity) to contextualize potency discrepancies .

Q. What strategies can improve the selectivity of this compound for specific biological targets (e.g., enzymes vs. receptors)?

  • Methodology :

  • Structural analogs : Modify the quinoline’s 8-position substituents or isoxazole’s methyl group to alter steric/electronic properties. For example, bulkier groups may reduce off-target binding .
  • Computational docking : Perform molecular dynamics simulations to predict binding affinities for targets like tyrosine kinases or cytochrome P450 enzymes. Adjust functional groups (e.g., halogenation) to enhance complementarity .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds between imidazole and catalytic residues) to guide rational design .

Q. How can researchers address solubility and stability challenges during in vitro/in vivo studies?

  • Methodology :

  • Formulation optimization : Use co-solvents (e.g., DMSO/PEG mixtures) or lipid-based carriers to enhance aqueous solubility. Stability studies under varying pH (2–9) and temperatures (4–37°C) can identify degradation pathways .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability, which can be cleaved enzymatically in vivo .

Data Analysis & Interpretation

Q. What analytical techniques are recommended for detecting metabolic byproducts or degradation products?

  • Methodology :

  • HPLC-MS/MS : Enables high-resolution separation and identification of metabolites. For example, oxidative degradation at the imidazole ring can produce hydroxylated derivatives detectable via fragmentation patterns .
  • Stability-indicating assays : Use accelerated stability testing (40°C/75% RH) with periodic LCMS sampling to monitor impurity profiles .

Tables of Key Data

Property Value/Technique Reference
Synthetic yield28–97% (varies by step)
1H^1H NMR shiftsQuinoline: δ 7.2–9.5; Imidazole: δ 6.5–8.6
ESI-MS [M+1]+^+~393–480 (depends on substituents)
Biological activity (IC50_{50})1–10 µM (anticancer, antimicrobial)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.